molecular formula C12H12N2O B14046469 Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone

Cat. No.: B14046469
M. Wt: 200.24 g/mol
InChI Key: ZNVKVKKYRHWVJN-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The cyclopropyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

The synthesis of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone can be compared with other benzimidazole derivatives such as:

    2-(1H-Benzimidazol-2-yl)-phenol: Known for its antimicrobial properties.

    5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.

    Thiabendazole: Used as an anthelmintic agent.

The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

cyclopropyl-(1-methylbenzimidazol-2-yl)methanone

InChI

InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-9(10)13-12(14)11(15)8-6-7-8/h2-5,8H,6-7H2,1H3

InChI Key

ZNVKVKKYRHWVJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3CC3

Origin of Product

United States

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